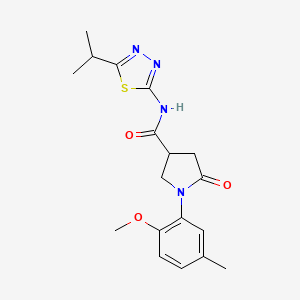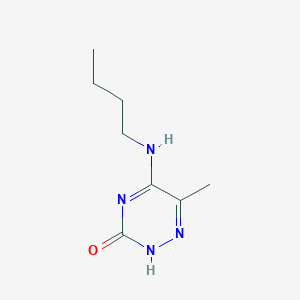![molecular formula C23H29N3O B4762437 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide](/img/structure/B4762437.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide
Descripción general
Descripción
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide has been shown to interact with certain receptors in the brain and peripheral tissues, such as the mu-opioid receptor, which is involved in pain regulation. N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects in the body. In animal studies, N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide has been found to reduce pain and inflammation, improve cognitive function, and enhance mood. N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide has also been shown to have antioxidant and anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for certain receptors and enzymes, which allows for precise control over the experimental conditions. However, one of the limitations of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide is its relatively high cost and limited availability, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide. One area of interest is the development of new pain management drugs based on N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide's analgesic properties. Another area of research is the investigation of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide's potential use as a diagnostic tool in cancer imaging. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide and its potential applications in other fields of scientific research.
Aplicaciones Científicas De Investigación
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide has been shown to exhibit significant analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain management drugs. In neuroscience, N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide has also been investigated for its potential use as a diagnostic tool in cancer imaging due to its high affinity for certain cancer cells.
Propiedades
IUPAC Name |
4-phenyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-18(2)19-9-8-10-20(17-19)23(3,4)24-22(27)26-15-13-25(14-16-26)21-11-6-5-7-12-21/h5-12,17H,1,13-16H2,2-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCMDMCOHAJBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329586 | |
| Record name | 4-phenyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-phenyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1-carboxamide | |
CAS RN |
425685-72-9 | |
| Record name | 4-phenyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4762369.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4762373.png)



![3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4762406.png)
![N-(sec-butyl)-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4762407.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4762413.png)
![methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4762421.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4762430.png)


![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide](/img/structure/B4762452.png)
